molecular formula C17H20N2O5S2 B3563094 4-methoxy-3-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide

4-methoxy-3-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B3563094
M. Wt: 396.5 g/mol
InChI Key: OFZGQSGLJVXQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-3-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxy group, a morpholine ring, a sulfonyl group, and a thiophene ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide in the presence of a base.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzamide core is replaced by morpholine.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-methoxy-3-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-methoxy-3-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-4-(morpholin-4-yl)aniline: A related compound with a similar morpholine ring and methoxy group.

    5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: Contains a morpholine ring and sulfonyl group, but with a different core structure.

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Features a morpholine ring and benzamide core, but with different substituents.

Uniqueness

4-methoxy-3-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-methoxy-3-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-23-15-5-4-13(17(20)18-12-14-3-2-10-25-14)11-16(15)26(21,22)19-6-8-24-9-7-19/h2-5,10-11H,6-9,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZGQSGLJVXQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CS2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-3-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-3-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-methoxy-3-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-methoxy-3-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-methoxy-3-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-methoxy-3-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.